molecular formula C17H19NO4 B15292753 (4-Methoxyphenyl)-(2,4,5-trimethoxybenzylidene)-amine

(4-Methoxyphenyl)-(2,4,5-trimethoxybenzylidene)-amine

Cat. No.: B15292753
M. Wt: 301.34 g/mol
InChI Key: HEOFOAUVATYZLA-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)-(2,4,5-trimethoxybenzylidene)-amine is an organic compound that belongs to the class of imines It is characterized by the presence of a methoxyphenyl group and a trimethoxybenzylidene group connected through an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)-(2,4,5-trimethoxybenzylidene)-amine typically involves the condensation reaction between 4-methoxybenzaldehyde and 2,4,5-trimethoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)-(2,4,5-trimethoxybenzylidene)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Methoxyphenyl)-(2,4,5-trimethoxybenzylidene)-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and polymers.

Biology

The compound has shown potential as a bioactive molecule with applications in drug discovery. It has been studied for its antimicrobial and anticancer properties, making it a candidate for further pharmacological research.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been investigated for its ability to inhibit certain enzymes and receptors, which could lead to the development of new drugs for treating diseases such as cancer and infections.

Industry

In the industrial sector, the compound is used in the synthesis of dyes and pigments. Its unique chemical structure allows for the creation of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)-(2,4,5-trimethoxybenzylidene)-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways. These interactions are crucial for its bioactive properties and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)piperazine: Known for its use in medicinal chemistry as a scaffold for drug development.

    (4-Methoxyphenyl)acetic acid: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

    (4-Methoxyphenyl)hydrazine: Employed in the preparation of various heterocyclic compounds.

Uniqueness

(4-Methoxyphenyl)-(2,4,5-trimethoxybenzylidene)-amine stands out due to its unique combination of methoxy and imine functionalities. This combination imparts distinct chemical reactivity and bioactivity, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-(2,4,5-trimethoxyphenyl)methanimine

InChI

InChI=1S/C17H19NO4/c1-19-14-7-5-13(6-8-14)18-11-12-9-16(21-3)17(22-4)10-15(12)20-2/h5-11H,1-4H3

InChI Key

HEOFOAUVATYZLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

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